molecular formula C7H12O2 B12952553 (S)-3-(Hydroxymethyl)cyclohexan-1-one

(S)-3-(Hydroxymethyl)cyclohexan-1-one

Cat. No.: B12952553
M. Wt: 128.17 g/mol
InChI Key: OTZGKTIHFHBTGZ-LURJTMIESA-N
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Description

(S)-3-(Hydroxymethyl)cyclohexan-1-one is a chiral cyclohexanone derivative featuring a hydroxymethyl (–CH2OH) substituent at the third position of the cyclohexane ring in the S-configuration. The hydroxymethyl group enhances polarity and hydrogen-bonding capacity, influencing solubility and reactivity compared to simpler cyclohexanone derivatives.

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(3S)-3-(hydroxymethyl)cyclohexan-1-one

InChI

InChI=1S/C7H12O2/c8-5-6-2-1-3-7(9)4-6/h6,8H,1-5H2/t6-/m0/s1

InChI Key

OTZGKTIHFHBTGZ-LURJTMIESA-N

Isomeric SMILES

C1C[C@@H](CC(=O)C1)CO

Canonical SMILES

C1CC(CC(=O)C1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(Hydroxymethyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the reduction of 3-(Hydroxymethyl)cyclohexanone using chiral catalysts to ensure the desired stereochemistry. Another method includes the use of asymmetric hydrogenation of 3-(Hydroxymethyl)cyclohexanone.

Industrial Production Methods: In industrial settings, the production of (S)-3-(Hydroxymethyl)cyclohexan-1-one often involves the catalytic hydrogenation of precursors under controlled conditions. The use of specific catalysts and reaction conditions ensures high yield and purity of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: (S)-3-(Hydroxymethyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include alkyl halides and strong bases.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

(S)-3-(Hydroxymethyl)cyclohexan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (S)-3-(Hydroxymethyl)cyclohexan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxymethyl and ketone groups play crucial roles in its reactivity and interactions.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Boiling Point (°C) Solubility
(S)-3-Methylcyclohexanone C7H12O ~195 (est.) Low in water
Methoxmetamine C14H19NO2 Not reported Soluble in organic solvents
Compound 71 (Hydroxymethyl derivative) C12H18O2 Not reported Moderate in ethyl acetate

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